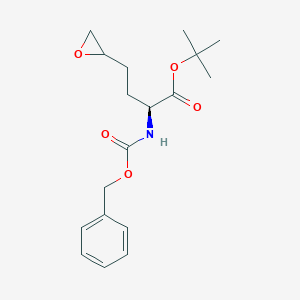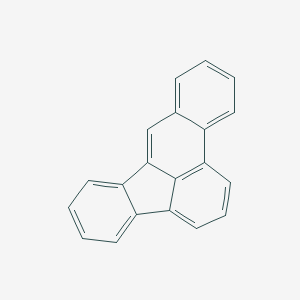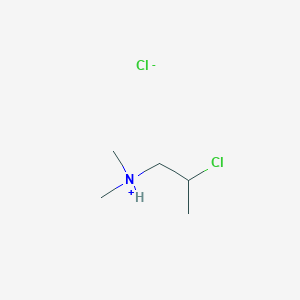![molecular formula C19H24N2O4 B033041 (2R,4R)-2-terc-butil-4-[(1H-indol-3-il)metil]-5-oxo-oxazolidina-3-carboxilato de etilo CAS No. 170458-96-5](/img/structure/B33041.png)
(2R,4R)-2-terc-butil-4-[(1H-indol-3-il)metil]-5-oxo-oxazolidina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester, also known as (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester, is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados del indol
Los derivados del indol son sistemas heterocíclicos importantes en productos naturales y fármacos . Juegan un papel crucial en la biología celular . El compuesto en cuestión se puede utilizar en la síntesis de derivados del indol, que han atraído una atención creciente en los últimos años debido a su aplicación como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y varios tipos de trastornos en el cuerpo humano .
Potencial biológico de los derivados del indol
Los derivados del indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc . Este compuesto, al ser un derivado del indol, podría potencialmente exhibir estas actividades biológicas.
Actividad antiviral
Se ha informado que los derivados del indol muestran actividad antiviral . Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato como agentes antivirales . Dado su estructura de indol, este compuesto podría potencialmente usarse en el desarrollo de nuevos agentes antivirales.
Actividad anti-VIH
También se ha informado que los derivados del indol muestran actividad anti-VIH . Por ejemplo, se informó sobre una serie de nuevos derivados de xanthenona indolílica y oxocromenílica y se realizaron estudios de acoplamiento molecular como anti-VIH-1 . Este compuesto podría potencialmente usarse en el desarrollo de nuevos agentes anti-VIH.
Aplicaciones de la química verde
El compuesto se puede utilizar en aplicaciones de química verde. Por ejemplo, se puede utilizar en la síntesis de nuevos indoles sustituidos con benzimidazol mediante el despliegue de nanopartículas de ZnO como catalizador reutilizable .
Desarrollo de nuevas posibilidades terapéuticas
De la literatura, se revela que los derivados del indol tienen diversas actividades biológicas y también tienen un potencial inconmensurable para ser explorados para nuevas posibilidades terapéuticas
Propiedades
IUPAC Name |
ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-5-oxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(23)21-15(16(22)25-17(21)19(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,17,20H,5,10H2,1-4H3/t15-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPQOZZANXDAA-NVXWUHKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(C(=O)OC1C(C)(C)C)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@@H](C(=O)O[C@@H]1C(C)(C)C)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)









![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)

